

comparative analysis of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide derivatives' potency

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Compound of Interest

Compound Name: *N*-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide

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A Comparative Analysis of the Potency of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide Derivatives

The **N-[4-(piperazine-1-sulfonyl)-phenyl]-acetamide** scaffold is a versatile pharmacophore that has been explored for the development of various therapeutic agents. Derivatives of this core structure have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative analysis of the potency of selected derivatives, supported by experimental data, to aid researchers and drug development professionals in their endeavors.

Potency of Derivatives Against Various Biological Targets

The potency of **N-[4-(piperazine-1-sulfonyl)-phenyl]-acetamide** derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes the quantitative potency of several derivatives against different biological targets.

Derivative	Target/Activity	Potency (IC50/Ki/MIC)	Reference
2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide	Human Carbonic Anhydrase VII (hCA VII)	Ki: 8.9 nM	[1]
2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide	Human Carbonic Anhydrase II (hCA II)	Ki: 43.2 nM	[1]
Thiophene-based sulphonamide derivative (7f)	Proteus vulgaris NCIM 2813	MIC: 93.7 µg/ml	[2]
Thiophene-based sulphonamide derivatives (7g, 7i)	Aspergillus Niger NCIM 50	MIC: 93.7 µg/ml	[2]
Unspecified derivatives	Mycobacterium tuberculosis H37Rv	MIC: 11.53 to 13.41 µM	[3]

Note: IC50 (half maximal inhibitory concentration), Ki (inhibition constant), and MIC (minimum inhibitory concentration) are common measures of potency. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the general experimental protocols for the synthesis and biological evaluation of **N-[4-(piperazine-1-sulfonyl)-phenyl]-acetamide** derivatives.

General Synthesis of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide Derivatives

The synthesis of these derivatives typically involves a multi-step process. A common route is the sulfonylation of a substituted aniline with a piperazine sulfonyl chloride derivative.

General Procedure:

- **Sulfonylation:** 4-Acetamidobenzenesulfonyl chloride is reacted with a desired piperazine derivative in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is often carried out under reflux conditions for several hours.
- **Purification:** The crude product is purified using techniques like column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final pure compound.

In Vitro Biological Assays

The biological activity of the synthesized compounds is evaluated using various in vitro assays.

Antimicrobial Activity (Microbroth Dilution Method):

- A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate.
- A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.
- The plates are incubated under appropriate conditions for the specific microorganism.
- The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

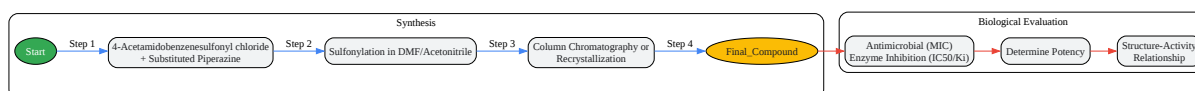
Enzyme Inhibition Assays (e.g., Carbonic Anhydrase Inhibition):

- The assay is typically performed in a buffer solution at a specific pH.
- The enzyme (e.g., a specific isoform of carbonic anhydrase) is pre-incubated with varying concentrations of the inhibitor.
- The reaction is initiated by the addition of the enzyme's substrate (e.g., p-nitrophenyl acetate).

- The rate of the enzymatic reaction is monitored spectrophotometrically by measuring the absorbance of the product over time.
- The IC₅₀ or K_i values are calculated by fitting the data to appropriate enzyme inhibition models.

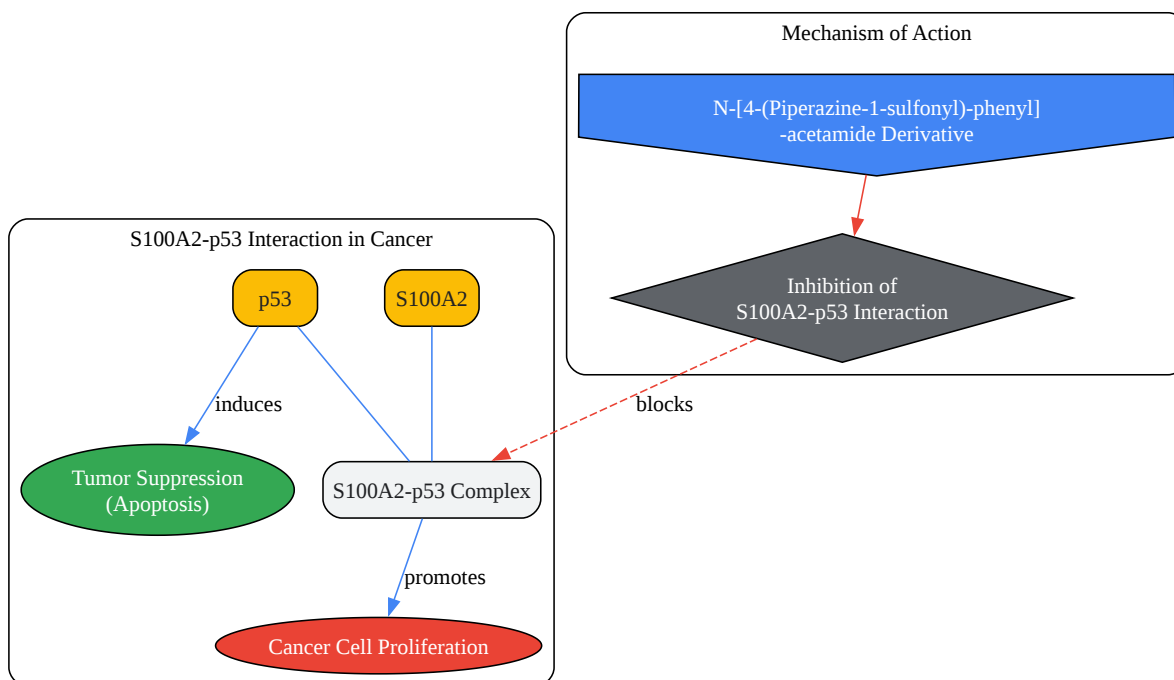
Visualizing Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to visualize key aspects of the research on **N-[4-(piperazine-1-sulfonyl)-phenyl]-acetamide** derivatives.



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Caption: General workflow for the synthesis and biological evaluation of derivatives.



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Caption: Inhibition of the S100A2-p53 protein-protein interaction by derivatives.[3]

This guide provides a snapshot of the current research on **N-[4-(piperazine-1-sulfonyl)-phenyl]-acetamide** derivatives. The presented data and protocols can serve as a valuable resource for the rational design and development of new and more potent therapeutic agents based on this promising chemical scaffold. Further research is warranted to explore the full therapeutic potential of this class of compounds.

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